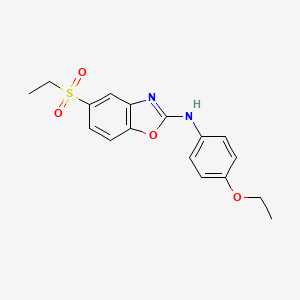
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine is a complex organic compound that features a benzoxazole core substituted with an ethanesulfonyl group and an ethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the ethanesulfonyl group and the ethoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzoxazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole core.
科学的研究の応用
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzoxazole core may also play a role in stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
- 5-(methylsulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine
- 5-(ethanesulfonyl)-N-(4-methoxyphenyl)-1,3-benzoxazol-2-amine
- 5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzothiazol-2-amine
Uniqueness
5-(ethanesulfonyl)-N-(4-ethoxyphenyl)-1,3-benzoxazol-2-amine is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the ethanesulfonyl and ethoxyphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
特性
分子式 |
C17H18N2O4S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC名 |
N-(4-ethoxyphenyl)-5-ethylsulfonyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C17H18N2O4S/c1-3-22-13-7-5-12(6-8-13)18-17-19-15-11-14(24(20,21)4-2)9-10-16(15)23-17/h5-11H,3-4H2,1-2H3,(H,18,19) |
InChIキー |
RTAHDXWBBOXUTR-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(O2)C=CC(=C3)S(=O)(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



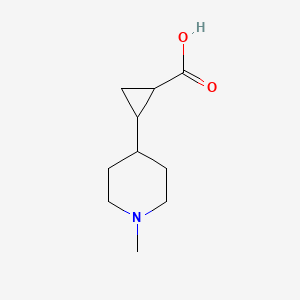
![tert-butyl N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13581636.png)
![5H,6H,7H,8H-imidazo[1,5-a]pyridine-8-carboxylicacidhydrochloride](/img/structure/B13581637.png)
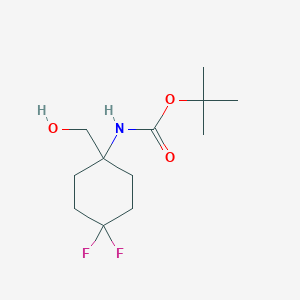

![3,3-Dimethylspiro[3.3]heptan-1-ol](/img/structure/B13581664.png)
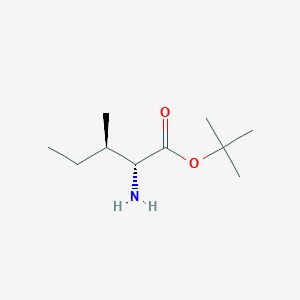
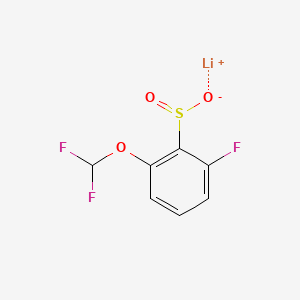
![2-(2-bromo-4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13581671.png)


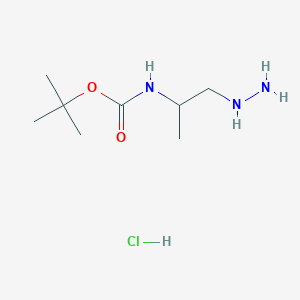
![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
